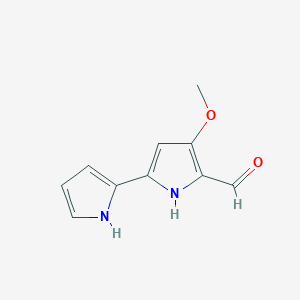

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

概要

説明

4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) is a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture . It is identified as a possible common biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines .

Synthesis Analysis

The biosynthetic pathway to MBC has been elucidated using a combination of gene replacements and feeding experiments with chemically synthesized MBC . The biosynthesis of tambjamine YP1 first involves the incorporation of proline, malonyl Co-A, and serine to form MBC .Chemical Reactions Analysis

MBC is a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor . It is also involved in the biosynthesis of tambjamine YP1 .Physical And Chemical Properties Analysis

MBC has a molecular weight of 190.2 . Its melting point is 224-227 °C (decomposition), and its predicted boiling point is 462.3±45.0 °C . The predicted density is 1.293±0.06 g/cm3 .科学的研究の応用

Marine Biotechnology

This compound has been found to arrest the strobilation (polyp-to-jellyfish transition) of the moon jellyfish Aurelia coerulea . This discovery was made during a screening of substances that regulate this transition from a Streptomyces culture library .

Biosynthesis of Natural Products

4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde is a common biosynthetic intermediate of pyrrole-containing natural products, including prodigiosins and tambjamines . These natural products have various significant biological activities, including antibiotic, anticancer, antifungal, immunosuppressant, and herbicidal properties .

Enzymology and Protein Engineering

The enzymes RedH and PigC catalyze the biosynthesis of hybrubins via phosphorylation of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde . Hybrubins are “unnatural” alkaloids with the same 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde moiety found in prodiginines and a different ring derived from tetramic acids .

Anticancer Activity

Prodigiosin, a red-pigmented tripyrrolic alkaloid that shares the same 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde moiety, exhibits potent anticancer activity . This suggests potential applications of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde in cancer research and treatment.

Antibiotic Production

Streptomyces, a filamentous bacterial genus, is known for producing secondary metabolites with various significant biological activities. One of these metabolites is prodigiosin, which shares the same 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde moiety . This suggests that 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde could play a role in the production of antibiotics.

Antifungal and Immunosuppressant Production

As mentioned above, prodigiosin, which shares the same 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde moiety, exhibits antifungal and immunosuppressive activities . This suggests potential applications of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde in the production of antifungal agents and immunosuppressants.

作用機序

Target of Action

The primary target of 4-Methoxy-2,2’-bipyrrole-5-carboxaldehyde (MBC) is the strobilation process of the moon jellyfish Aurelia coerulea . Strobilation is the polyp-to-jellyfish transition, a critical stage in the life cycle of jellyfish .

Mode of Action

It has been observed that synthetic mbc can arrest strobilation without inducing cytotoxicity . This suggests that MBC interacts with its targets in a way that inhibits the strobilation process .

Biochemical Pathways

MBC is a biosynthetic intermediate of bipyrrole-containing natural products, including prodigiosins and tambjamines . These compounds are produced by various Streptomyces species, which are known for their diverse secondary metabolites . The biosynthetic pathway to MBC in Streptomyces coelicolor has been elucidated using a combination of gene replacements and feeding experiments .

Result of Action

The primary observed effect of MBC’s action is the arrest of strobilation in the moon jellyfish Aurelia coerulea . In addition to inhibiting this transition, MBC also induces the formation of abnormal tentacle-like structures in a dose-dependent manner .

Safety and Hazards

MBC is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

将来の方向性

特性

IUPAC Name |

3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCYELLGZFKAFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=C1)C2=CC=CN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146696 | |

| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |

CAS RN |

10476-41-2 | |

| Record name | 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tambjamine aldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde?

A1: 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a vital precursor in the biosynthetic pathway of prodiginines [, , , , , ]. These pigmented antibiotics are produced by various bacteria, notably Streptomyces species. MBC, along with 2-undecylpyrrole, serves as a building block for the formation of undecylprodiginine, a key intermediate in prodiginine biosynthesis. This process is facilitated by the enzyme RedH, which catalyzes the condensation of MBC and 2-undecylpyrrole [, ]. Further enzymatic modifications, such as the oxidative cyclization catalyzed by RedG, lead to the diversity of prodiginines observed in nature [, ].

Q2: How do structural modifications of MBC affect prodiginine biosynthesis?

A2: Research using mutasynthesis approaches has shown that the enzymes RedH and RedG exhibit some flexibility in their substrate specificity []. Chemically synthesized analogs of MBC, with variations in steric bulk, alkyl chain hydrophobicity, and the presence of π-electrons, have been successfully incorporated into prodiginine analogs by mutant Streptomyces coelicolor strains []. This suggests that modifying MBC's structure can influence the type and quantity of prodiginines produced, providing insights for developing novel prodiginine-based antibiotics.

Q3: Are there any known instances where external factors influence MBC production?

A3: Interestingly, thiamine, a common vitamin, has been shown to stimulate the production of 2-methyl-3-amylpyrrole (MAP), the monopyrrole moiety of the prodiginine molecule, in Serratia marcescens []. This mutant strain, which typically accumulates MBC, can couple MBC with exogenously supplied MAP to form prodigiosin. The addition of thiamine induces MAP production, leading to measurable prodigiosin synthesis even at low thiamine concentrations [].

Q4: What analytical techniques are used to study MBC and its role in prodiginine production?

A4: Several analytical methods are employed to investigate MBC and its involvement in prodiginine biosynthesis. High-performance liquid chromatography (HPLC) coupled with syntrophic pigment synthesis has been successfully used to separate and detect both MBC and the monopyrrole precursor of prodiginines in Serratia marcescens []. This technique exploits the ability of specific bacterial mutants to synthesize only one of the two precursors and their capacity to couple exogenously supplied precursors to produce the final pigment, allowing for sensitive detection and quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)

![Benzenesulfonic acid, 4-[[4-(diethylamino)phenyl]azo]-, potassium salt](/img/structure/B84048.png)

![(2R,3R)-N-[4-(diaminomethylideneamino)butyl]-5-[(E)-3-[4-(diaminomethylideneamino)butylamino]-3-oxoprop-1-enyl]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B84059.png)